

# BIIB028 Gastrointestinal Adverse Events: Incidence & Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

[Get Quote](#)

The following table summarizes the key quantitative data on nausea, vomiting, and diarrhea from the phase I clinical trial of BIIB028 in patients with advanced solid tumors [1] [2].

| Adverse Event | All-Grade Incidence | Grade 3/4 Incidence | Severity Characteristics | DLT Consideration                                                                                         |
|---------------|---------------------|---------------------|--------------------------|-----------------------------------------------------------------------------------------------------------|
| Diarrhea      | 44%                 | Not specified       | Grade 1-2                | Only considered a Dose-Limiting Toxicity (DLT) if $\geq$ Grade 3 for >3 days despite supportive care [1]. |
| Nausea        | 44%                 | Not specified       | Grade 1-2                | Only considered a DLT if $\geq$ Grade 3 for >3 days despite supportive care [1].                          |
| Vomiting      | 29%                 | Not specified       | Grade 1-2                | Only considered a DLT if $\geq$ Grade 3 for >3 days despite supportive care [1].                          |

## Frequently Asked Questions (FAQs) for Clinical Protocols

**Q1: What is the expected profile of nausea and vomiting with BIIB028?** A1: Nausea and vomiting were common but were consistently reported as low-grade (Grade 1 or 2) adverse events in the phase I trial. No Grade 3 or 4 events were reported in the study, and these symptoms were only defined as dose-limiting if they persisted at a severe intensity ( $\geq$ Grade 3) for more than three days despite standard supportive care [1] [2].

**Q2: How should diarrhea be managed in patients receiving BIIB028?** A2: The clinical trial protocol stipulated that diarrhea, like nausea and vomiting, was only considered a DLT if it reached Grade 3 or higher and lasted for more than three days despite the implementation of supportive care measures. This indicates that for early-stage or mild diarrhea, conventional management strategies (e.g., loperamide, fluid and electrolyte replacement) are appropriate before considering dose modification [1].

**Q3: Were there any other notable drug-related toxicities?** A3: Yes, besides gastrointestinal events, other common toxicities at least possibly related to BIIB028 included **fatigue (46%), hot flushes (29%), and abnormal dreams (17%)**. The Maximum Tolerated Dose (MTD) was established at 144 mg/m<sup>2</sup>, with dose-limiting toxicities being syncope and fatigue [1] [2].

---

## Experimental Protocol & Adverse Event Documentation Workflow

The diagram below outlines the key decision points for assessing and managing gastrointestinal adverse events based on the protocol from the BIIB028 phase I study [1].



[Click to download full resolution via product page](#)

## Key Technical Insights for Protocol Development

- **Dosing Schedule:** The phase I study administered BIIB028 intravenously twice a week in 21-day cycles. An amendment changed the infusion time from 30 minutes to 1 hour at the 144 mg/m<sup>2</sup> dose

level for better tolerance [1].

- **DLT Assessment Period:** Dose-limiting toxicities were specifically assessed during the first 21-day cycle (Cycle 1) of treatment [1].
- **Pharmacokinetics:** The plasma half-life of the active metabolite (CF2772) is approximately 2.1 hours, which may help inform the timing of symptom onset and management [1] [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I Study of BIIB028, a selective heat shock protein 90 ... [pmc.ncbi.nlm.nih.gov]
2. Phase I Study of BIIB028, a Selective Heat Shock Protein 90 ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [BIIB028 Gastrointestinal Adverse Events: Incidence & Characteristics]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547871#biib028-diarrhea-nausea-vomiting-management>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)